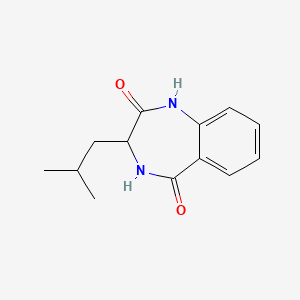

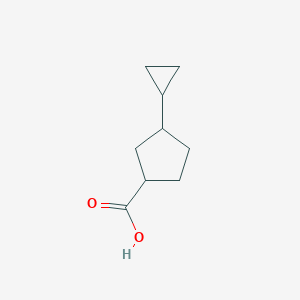

3-环丙基环戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopentane derivatives has been explored in the context of drug design. For example, cyclopentane-1,3-diones have been synthesized as isosteres for the carboxylic acid functional group, demonstrating their potential in the design of thromboxane A2 receptor antagonists . Similarly, cyclopropane derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as apple 1-aminocyclopropane-1-carboxylic acid oxidase . These studies suggest that the synthesis of 3-Cyclopropylcyclopentane-1-carboxylic acid would likely involve strategic functionalization of the cyclopentane ring and the incorporation of a cyclopropane moiety.

Molecular Structure Analysis

The molecular structure of cyclopentane and cyclopropane derivatives plays a crucial role in their chemical reactivity and biological activity. The presence of a cyclopropane ring, as seen in the inhibitors studied in paper , affects the molecule's reactivity due to the ring strain and the unique geometry of the cyclopropane moiety. The cyclopentane ring, on the other hand, provides a scaffold that can be functionalized to modulate the molecule's properties, as seen in the synthesis of thromboxane A2 receptor antagonists .

Chemical Reactions Analysis

Cyclopentane and cyclopropane derivatives participate in various chemical reactions. The [3+2] cyclodimerization of 2-arylcyclopropane-1,1-dicarboxylates is an example of how donor–acceptor cyclopropanes can be used to form new rings, indicating that cyclopropane-containing compounds like 3-Cyclopropylcyclopentane-1-carboxylic acid may undergo similar transformations . Additionally, the reactivity of these rings can be harnessed in the synthesis of bioactive molecules, such as antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane and cyclopropane derivatives are influenced by their structural features. For instance, the acidity and lipophilicity of cyclopentane-1,3-diones can be tuned, which is important for their function as carboxylic acid isosteres . The cyclopropane ring's influence on the molecule's properties is also evident in the study of aminocyclopentanetricarboxylic acids, where the addition of a third carboxylic group significantly altered the activity and selectivity for metabotropic glutamate receptor subtypes . These findings suggest that the physical and chemical properties of 3-Cyclopropylcyclopentane-1-carboxylic acid would be similarly affected by its cyclopropane and carboxylic acid functionalities.

科学研究应用

环戊烷-1,3-二酮作为羧酸等排体

环戊烷-1,3-二酮,其结构类似于 3-环丙基环戊烷-1-羧酸,充当羧酸官能团的等排体。由于其强酸性和可调节的亲脂性,它们已被用于药物设计,例如在血栓素 A2 受体拮抗剂的开发中 (Ballatore 等,2011)。

在乙烯前体代谢中的作用

1-氨基环丙烷-1-羧酸,一种结构类似物,已被鉴定为植物中乙烯前体的主要共轭物。这一发现表明潜在的农业应用,尤其是在了解植物生长和成熟过程方面 (Hoffman、Yang 和 McKeon,1982)。

三氟甲基化环状结构单元

1-(三氟甲基)环戊-3-烯羧酸及其酯,与 3-环丙基环戊烷-1-羧酸密切相关,在化学合成中用作结构单元。这些化合物对于创建双官能三氟甲基环戊烷衍生物很有价值 (Grellepois 等,2012)。

抑制 S-腺苷-L-蛋氨酸的酶促合成

1-氨基环戊烷-1-羧酸(环亮氨酸)充当 S-腺苷-L-蛋氨酸合成的竞争性抑制剂,突出了其在药理学和生化研究中的潜力 (Coulter 等,1974)。

含有环丙烷部分的天然化合物的生物活性

1-氨基环丙烷-1-羧酸和类似化合物表现出一系列生物活性,如抗真菌、抗微生物、抗病毒和抗肿瘤。这意味着像 3-环丙基环戊烷-1-羧酸这样的化合物在开发新药和疗法方面具有潜在的生物医学应用 (Coleman 和 Hudson,2016)。

环烷羧酸的酸度

已经对环烷羧酸的酸度进行了研究,以了解它们的电子性质和反应性。这对于它们在化学合成中的应用以及了解它们在生物系统中的作用至关重要 (Wiberg,2002)。

属性

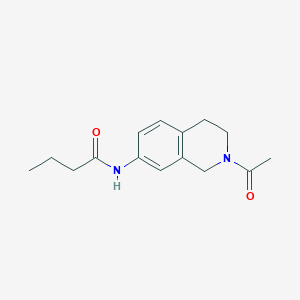

IUPAC Name |

3-cyclopropylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-4-3-7(5-8)6-1-2-6/h6-8H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDPYBJZUMZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylcyclopentane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)

![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)

![N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005946.png)

![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)